molecular formula C14H14N6O2 B11834405 N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine CAS No. 10549-98-1

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine

Cat. No.: B11834405
CAS No.: 10549-98-1
M. Wt: 298.30 g/mol
InChI Key: JWSOGCJBXYWFDA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine is a complex organic compound with a unique structure that combines a purine base with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative with a nitrophenylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the purine base can mimic natural nucleotides, potentially interfering with biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine
  • N,N-Dimethyl-9-[(2-aminophenyl)methyl]-9H-purin-6-amine
  • N,N-Dimethyl-9-[(2-hydroxyphenyl)methyl]-9H-purin-6-amine

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

10549-98-1

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N,N-dimethyl-9-[(2-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-5-3-4-6-11(10)20(21)22/h3-6,8-9H,7H2,1-2H3

InChI Key

JWSOGCJBXYWFDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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